Potassium cyanide-13C,15N Potassium cyanide-13C,15N
Brand Name: Vulcanchem
CAS No.: 74889-51-3
VCID: VC21108059
InChI: InChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1;
SMILES: [C-]#N.[K+]
Molecular Formula: CKN
Molecular Weight: 67.102 g/mol

Potassium cyanide-13C,15N

CAS No.: 74889-51-3

Cat. No.: VC21108059

Molecular Formula: CKN

Molecular Weight: 67.102 g/mol

* For research use only. Not for human or veterinary use.

Potassium cyanide-13C,15N - 74889-51-3

Specification

CAS No. 74889-51-3
Molecular Formula CKN
Molecular Weight 67.102 g/mol
IUPAC Name potassium;(15N)azanylidyne(113C)methane
Standard InChI InChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1;
Standard InChI Key NNFCIKHAZHQZJG-AWQJXPNKSA-N
Isomeric SMILES [13C-]#[15N].[K+]
SMILES [C-]#N.[K+]
Canonical SMILES [C-]#N.[K+]

Introduction

Chemical Properties and Structure

Molecular Identity

Potassium cyanide-13C,15N is characterized by its molecular formula K13C15N, which explicitly denotes the isotopic enrichment of both carbon and nitrogen atoms. This isotopic labeling results in a molecular weight of approximately 67.10 g/mol, which is slightly higher than standard potassium cyanide due to the presence of the heavier isotopes. The structure consists of a potassium cation (K+) paired with a cyanide anion (13C15N-), maintaining the linear geometry typical of cyanide compounds.

Identification Parameters

The compound is registered with several identification parameters that facilitate its recognition in scientific databases and literature:

ParameterValue
CAS Number74889-51-3
IUPAC Namepotassium;(15N)azanylidyne(113C)methane
InChIInChI=1S/CN.K/c1-2;/q-1;+1/i1+1,2+1;
InChI KeyNNFCIKHAZHQZJG-AWQJXPNKSA-N
Canonical SMILES[C-]#N.[K+]
Isomeric SMILES[13C-]#[15N].[K+]
Molecular Weight67.1018 g/mol
DSSTOX Substance IDDTXSID60462882

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of Potassium cyanide-13C,15N requires specialized approaches to incorporate the isotopically enriched elements. The primary synthetic pathway involves the reaction between potassium hydroxide and isotopically labeled hydrogen cyanide:

KOH + H13C15N → K13C15N + H2O

This reaction is exothermic and must be conducted under carefully controlled conditions to ensure safety and product purity. The starting material, H13C15N, is itself a specialized compound that must be prepared using isotopically enriched precursors.

Production Considerations

Industrial production of Potassium cyanide-13C,15N involves specialized equipment designed for handling isotopically labeled compounds. The process typically includes:

  • Generation or acquisition of isotopically labeled hydrogen cyanide

  • Reaction with potassium hydroxide under controlled conditions

  • Crystallization of the product

  • Purification to ensure isotopic enrichment

  • Quality control testing to verify isotopic purity

  • Specialized packaging for research applications

The production process must maintain strict quality control to ensure isotopic enrichment levels meet the specifications required for research applications.

Mechanism of Action

Biological Target

Potassium cyanide-13C,15N, like its non-isotopic counterpart, primarily targets cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This enzyme plays a vital role in cellular respiration by facilitating the transfer of electrons from cytochrome c to oxygen, the final electron acceptor.

Molecular Interaction

The interaction mechanism involves the binding of the cyanide ion to the iron within the heme prosthetic group of cytochrome c oxidase. This binding effectively blocks the enzyme's ability to transfer electrons to oxygen, disrupting the electron transport chain and oxidative phosphorylation.

Biochemical Consequences

The inhibition of cytochrome c oxidase by Potassium cyanide-13C,15N affects several key biochemical pathways:

  • Disruption of the electron transport chain

  • Impairment of oxidative phosphorylation

  • Significant reduction in ATP production

  • Cellular energy crisis leading to metabolic dysfunction

  • Shift to anaerobic metabolism with increased lactate production

  • Development of metabolic acidosis

These biochemical effects occur regardless of the isotopic labeling, as the chemical behavior of the compound remains essentially unchanged by the isotopic substitution.

Scientific Research Applications

Applications in Chemical Research

Potassium cyanide-13C,15N serves as a valuable tool in chemical research due to its isotopic labels, which enable precise tracking of reaction pathways and mechanisms. Specific applications include:

Reaction Mechanism Studies

The compound allows researchers to trace the fate of both carbon and nitrogen atoms through chemical reactions, providing insights into:

  • Bond formation and breaking patterns

  • Reaction intermediates

  • Mechanistic pathways

  • Kinetic isotope effects

Synthetic Chemistry

In synthetic chemistry, the compound serves as a source of isotopically labeled cyanide for the preparation of other labeled compounds, facilitating the development of complex labeled molecules for various research applications.

Biological and Metabolic Research

The isotopic labeling of Potassium cyanide-13C,15N makes it particularly useful for studying biological systems and metabolic pathways.

Metabolic Pathway Analysis

Scientists utilize the compound to trace the incorporation of cyanide into biological molecules and to map metabolic pathways involved in cyanide detoxification. This research contributes to understanding:

  • Detoxification mechanisms in different organisms

  • Variations in metabolic processing across species

  • Factors affecting cyanide sensitivity and resistance

Biochemical Tracing

The dual isotopic labeling provides exceptional precision in tracing biochemical transformations, allowing researchers to distinguish between multiple potential metabolic routes and identify specific enzymatic activities.

Analytical Chemistry Applications

In analytical chemistry, Potassium cyanide-13C,15N serves as a valuable internal standard for the development and validation of analytical methods for cyanide detection.

Mass Spectrometry

The unique isotopic signature of Potassium cyanide-13C,15N makes it ideal for mass spectrometric applications, where it can be distinguished from natural abundance cyanide. This property enables:

  • Precise quantification of cyanide in complex matrices

  • Development of sensitive analytical methods

  • Validation of detection techniques

Forensic Toxicology

Research has utilized Potassium cyanide-13C,15N as an internal standard for quantifying cyanide levels in blood samples using liquid chromatography-tandem mass spectrometry (LC-MS). The isotopic labeling allows for precise determination of cyanide concentrations, enhancing forensic investigations into cyanide poisoning cases.

Comparison with Similar Compounds

Comparative Analysis

Potassium cyanide-13C,15N belongs to a family of isotopically labeled cyanide compounds, each with specific applications based on their labeling pattern. The following table provides a comparative analysis:

CompoundIsotopic LabelingMolecular Weight (approx.)Primary Applications
Potassium cyanide-13C,15N13C and 15N67.10 g/molDual tracing of carbon and nitrogen atoms
Potassium cyanide-13C13C only66.11 g/molCarbon tracing in chemical and biological systems
Potassium cyanide-15N15N only66.11 g/molNitrogen tracing in chemical and biological systems
Sodium cyanide-13C,15N13C and 15N51.03 g/molSimilar to K13C15N with different solubility properties

Distinctive Advantages

The dual isotopic labeling of Potassium cyanide-13C,15N provides unique advantages in research applications compared to singly labeled or unlabeled compounds.

Enhanced Traceability

With both carbon and nitrogen atoms isotopically labeled, the compound offers:

  • Simultaneous tracking of both elements through complex reaction pathways

  • Improved signal-to-noise ratio in analytical applications

  • Greater specificity in mass spectrometric detection

  • More detailed information for mechanistic studies

Reduced Analytical Interference

The distinct isotopic signature minimizes interference from naturally occurring cyanide compounds, enhancing the reliability of analytical results in complex biological and environmental matrices.

Biological Activity and Toxicological Profile

Cellular Effects

Potassium cyanide-13C,15N exhibits the same biological activity as standard potassium cyanide, with the isotopic labeling serving as a tracer rather than altering its toxicological properties.

Mitochondrial Dysfunction

The primary cellular effect is the inhibition of cytochrome c oxidase, leading to:

  • Disruption of the electron transport chain

  • Decreased ATP production

  • Cellular energy crisis

  • Increased anaerobic metabolism

  • Metabolic acidosis

Oxidative Stress

Cyanide exposure, including from isotopically labeled variants, can induce oxidative stress through:

  • Increased production of reactive oxygen species

  • Depletion of antioxidant reserves

  • Oxidative damage to cellular components

  • Mitochondrial membrane disruption

Systemic Toxicological Effects

The toxicological profile of Potassium cyanide-13C,15N mirrors that of standard potassium cyanide, characterized by rapid onset and potentially severe effects across multiple organ systems:

Organ SystemObserved Effects
CardiovascularIncreased creatinine phosphokinase activity, cardiac stress, hypotension
RespiratoryRespiratory depression, pulmonary edema
Central Nervous SystemHeadache, confusion, seizures, coma
GastrointestinalNausea, vomiting, abdominal pain
HepaticPotential increase in serum alkaline phosphatase levels
RenalAnuria followed by polyuria in high-exposure cases

These effects stem from the compound's action on cytochrome c oxidase and the resulting cellular hypoxia, which affects tissues with high oxygen demands most severely.

Research Findings and Case Studies

Metabolic Pathway Research

Studies utilizing Potassium cyanide-13C,15N have contributed significantly to our understanding of cyanide metabolism and detoxification pathways.

Rhodanese Pathway Investigation

Research has elucidated the role of rhodanese in cyanide detoxification by tracking the conversion of labeled cyanide to thiocyanate. The dual isotopic labeling allowed researchers to monitor the isotopic signature throughout the metabolic process, confirming the mechanism of action for this critical detoxification enzyme.

Species Variations in Metabolism

Comparative studies using Potassium cyanide-13C,15N have revealed important species differences in cyanide metabolism, with variations in rhodanese activity and distribution contributing to differing susceptibilities to cyanide toxicity across species.

Analytical Method Development

The unique properties of Potassium cyanide-13C,15N have facilitated the development of advanced analytical methods for cyanide detection in various matrices.

Mass Spectrometric Applications

Research utilizing Potassium cyanide-13C,15N as an internal standard has enhanced the precision of liquid chromatography-tandem mass spectrometry (LC-MS) methods for quantifying cyanide levels in blood samples. The distinct isotopic signature allows for accurate quantification even in complex biological matrices, improving both research capabilities and forensic applications.

Method Validation Studies

The compound has proven invaluable in method validation studies, where its known isotopic composition serves as a reference standard for evaluating the accuracy, precision, and sensitivity of analytical methods for cyanide detection.

Reaction Mechanism Studies

The dual isotopic labeling of Potassium cyanide-13C,15N has facilitated detailed studies of reaction mechanisms in organic and inorganic chemistry.

Nucleophilic Substitution Reactions

Studies have employed Potassium cyanide-13C,15N to investigate the mechanisms of nucleophilic substitution reactions, tracking the incorporation of the labeled cyanide group into various organic substrates. This approach has provided insights into:

  • Reaction stereochemistry

  • Kinetic parameters

  • Solvent effects

  • Leaving group influences

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